molecular formula C9H20ClN4O7PS B15184862 Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide CAS No. 97139-11-2

Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide

Cat. No.: B15184862
CAS No.: 97139-11-2
M. Wt: 394.77 g/mol
InChI Key: FHEWEBKCWNBLHC-UHFFFAOYSA-N
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Description

Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring. Its distinct chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar compounds to Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide include:

Properties

CAS No.

97139-11-2

Molecular Formula

C9H20ClN4O7PS

Molecular Weight

394.77 g/mol

IUPAC Name

2-[4-[carbamoyl(hydroxy)amino]-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethyl methanesulfonate

InChI

InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-5-13-8(14(16)9(11)15)2-6-20-22(13,17)12-4-3-10/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17)

InChI Key

FHEWEBKCWNBLHC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN1C(CCOP1(=O)NCCCl)N(C(=O)N)O

Origin of Product

United States

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